molecular formula C13H12BrNO3 B15124481 Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Cat. No.: B15124481
M. Wt: 310.14 g/mol
InChI Key: PZOPFFGZZZQKQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position and a methyl group at the 5th position of the indole ring, with an ethyl ester and oxoacetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 6th position of the indole ring.

    Methylation: Addition of a methyl group at the 5th position.

    Esterification: Formation of the ethyl ester group.

    Oxidation: Introduction of the oxoacetate group.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and methylation reactions, followed by esterification and oxidation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized products.

    Reduction: Reduction reactions may lead to the removal of the oxo group or reduction of the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and methyl groups may influence its binding affinity and specificity towards enzymes or receptors. The oxoacetate group may play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate: Lacks the bromine atom.

    Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate: Lacks the methyl group.

    Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-hydroxyacetate: Has a hydroxy group instead of an oxo group.

Uniqueness

Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is unique due to the specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)9-6-15-11-5-10(14)7(2)4-8(9)11/h4-6,15H,3H2,1-2H3

InChI Key

PZOPFFGZZZQKQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

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